molecular formula C15H15BrN4O2 B5276523 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole

5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B5276523
M. Wt: 363.21 g/mol
InChI Key: SAPXOHOEYXPHHI-UHFFFAOYSA-N
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Description

5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a combination of pyrazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-bromo-3,5-dimethylpyrazole with appropriate reagents under controlled conditions.

    Attachment of the oxadiazole ring: The pyrazole derivative is then reacted with a 3-methoxyphenyl derivative to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The unique structural properties of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: Researchers can use this compound to study its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
  • 5-[(4-Methyl-3,5-dimethylpyrazol-1-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Uniqueness

5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of the bromo substituent on the pyrazole ring. This bromo group can significantly influence the compound’s reactivity and interactions with other molecules, making it distinct from its chloro or methyl analogs.

Properties

IUPAC Name

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O2/c1-9-14(16)10(2)20(18-9)8-13-17-15(19-22-13)11-5-4-6-12(7-11)21-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPXOHOEYXPHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=NC(=NO2)C3=CC(=CC=C3)OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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